C23H20BrClN4O4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H20BrClN4O4 |
|---|---|
Molecular Weight |
531.8 g/mol |
IUPAC Name |
3-[(3aR,6aS)-5-(3-bromophenyl)-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C23H20BrClN4O4/c1-10-14(25)6-5-13-19(10)27-22(33)23(13)18-17(15(28-23)7-8-16(26)30)20(31)29(21(18)32)12-4-2-3-11(24)9-12/h2-6,9,15,17-18,28H,7-8H2,1H3,(H2,26,30)(H,27,33)/t15?,17-,18+,23?/m1/s1 |
InChI Key |
PAXDIXLXGGVJMI-IBBBCHJRSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1NC(=O)C23[C@H]4[C@@H](C(N3)CCC(=O)N)C(=O)N(C4=O)C5=CC(=CC=C5)Br)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)C5=CC(=CC=C5)Br)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for C23h20brcln4o4
Retrosynthetic Analysis of C23H20BrClN4O4
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com This process helps in identifying strategic bond disconnections and planning a logical forward synthesis.
Key Disconnections and Strategic Bonds in this compound Synthesis
The structure of this compound features several key bonds, the disconnection of which simplifies the molecule into manageable precursor fragments. The most logical disconnections are at the amide bond and the C-N and C-C bonds that form the pyrimidinone ring.
Primary Disconnections:
Amide Bond Disconnection: The amide linkage is a prime candidate for disconnection, leading to benzoyl chloride and a complex amine fragment. This is a standard and reliable bond formation strategy.
Pyrimidinone Ring Disconnections: The pyrimidinone core can be disconnected at the N1-C2 and C2-N3 bonds. This approach breaks down the heterocyclic core into a benzofuran-containing precursor and a guanidine (B92328) or urea-type fragment.
Benzofuran (B130515) Ring Disconnection: The benzofuran ring system itself can be simplified by disconnecting the ether linkage, leading to a substituted phenol (B47542) and a chloro-acetyl derivative.
These disconnections suggest a convergent approach where different fragments of the molecule are synthesized separately before being combined. scholarsresearchlibrary.comwikipedia.org
| Strategic Bond | Fragment 1 | Fragment 2 | Rationale |
| Amide C-N bond | N-[4-(8-bromo-4-oxo-3,4-dihydro scholarsresearchlibrary.combenzofuro[3,2-d]pyrimidin-2-yl)-3-chlorophenyl]amine | Benzoyl chloride | Standard and high-yielding amide bond formation. |
| Pyrimidinone C2-N3 bond | 2-amino-8-bromo-3-(2-chloro-4-aminophenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one | - | Simplifies the heterocyclic core. |
| Benzofuran O-C bond | 2-hydroxy-3-bromobenzonitrile | Chloroacetonitrile derivative | Breaks down the fused ring system. |
Functional Group Interconversions Relevant to this compound Precursors
Functional group interconversions (FGIs) are crucial for manipulating chemical functionalities to facilitate the desired bond formations. youtube.com
Key Functional Group Interconversions:
Nitrile to Amidine/Guanidine: A nitrile group on a benzofuran precursor can be converted to an amidine, which can then react with a suitable partner to form the pyrimidinone ring.
Nitro to Amine: Reduction of a nitro group on an aromatic ring is a common strategy to install an amino group, which is necessary for the formation of the pyrimidinone ring and the final amide bond.
Aldehyde to Carboxylic Acid: An aldehyde can be oxidized to a carboxylic acid, which can then be converted to an acid chloride for the final acylation step. odinity.com
Advanced Synthetic Approaches to this compound
Modern synthetic chemistry offers a variety of powerful methods to construct complex molecules like this compound with high efficiency and control.
Convergent Synthesis Strategies for this compound
A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the later stages. scholarsresearchlibrary.comwikipedia.org This approach is generally more efficient than a linear synthesis for complex targets. wikipedia.org For this compound, a convergent strategy would involve the synthesis of three key fragments:
Fragment A: A substituted benzoyl chloride.
Fragment B: A 2-chloro-4-aminophenyl derivative.
Fragment C: An 8-bromo-benzofuro[3,2-d]pyrimidine precursor.
| Fragment | Structure | Synthetic Origin |
| Fragment A | Benzoyl chloride | Commercially available or from benzoic acid. |
| Fragment B | 1-amino-3-chloro-4-nitrobenzene | From 1-chloro-2-nitrobenzene (B146284) via nitration and subsequent reduction. |
| Fragment C | 8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one | From 2-amino-3-bromophenol (B111245) via multiple steps. |
Diastereoselective and Stereoselective Transformations in this compound Synthesis
While the target molecule this compound itself is achiral, the principles of stereoselective synthesis could be highly relevant if chiral derivatives were to be synthesized. wikipedia.org Diastereoselective reactions are crucial when creating multiple stereocenters in a controlled manner. organic-chemistry.orgorganic-chemistry.orgbham.ac.ukru.nl For instance, if a chiral center were introduced on the pyrimidinone ring or its substituents, diastereoselective methods would be necessary to control the relative stereochemistry.
Stereoselective transformations could be employed in the synthesis of chiral building blocks. redalyc.orgrsc.orgmdpi.com For example, a chiral amine or a chiral benzofuran precursor could be prepared using asymmetric catalysis. Although not required for the synthesis of this compound as depicted, the potential to create stereochemically rich analogs highlights the importance of these advanced methods. researchgate.netresearchgate.netyoutube.com
Metal-Catalyzed Coupling Reactions in this compound Synthesis
Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. torontomu.caresearchgate.netustc.edu.cneie.gr In the synthesis of this compound, several such reactions could be employed.
Potential Applications of Metal-Catalyzed Coupling Reactions:
Suzuki or Stille Coupling: A Suzuki or Stille coupling could be used to form the C-C bond between the benzofuran and pyrimidine (B1678525) rings if a retrosynthetic approach that separates these two moieties is considered. torontomu.ca
Buchwald-Hartwig Amination: This reaction is a powerful method for forming the C-N bond between the pyrimidine ring and the chlorophenyl group. ustc.edu.cn A palladium catalyst would be used to couple an amino-substituted chlorophenyl boronic acid derivative with a halogenated benzofuropyrimidine.
Sonogashira Coupling: If the synthesis plan involves building the benzofuran ring from a substituted alkyne, a Sonogashira coupling could be used to attach the alkyne to a brominated phenolic precursor. ustc.edu.cn
| Coupling Reaction | Catalyst | Bond Formed | Potential Application |
| Suzuki Coupling | Palladium | C-C | Coupling of a boronic acid derivative of one ring system to a halide of another. |
| Buchwald-Hartwig Amination | Palladium | C-N | Formation of the bond between the pyrimidine and the phenyl ring. ustc.edu.cn |
| Sonogashira Coupling | Palladium/Copper | C-C (sp-sp2) | Synthesis of an alkyne-containing intermediate for benzofuran ring formation. researchgate.netustc.edu.cn |
Photochemical and Thermal Transformations in Zotepine Synthesis
The stability of Zotepine under various stress conditions, including light and heat, is a critical consideration for its synthesis and storage. Studies have shown that Zotepine is susceptible to degradation under photolytic and thermal stress. researchgate.net
Photochemical Transformations: Investigations into the photodegradation of Zotepine reveal its sensitivity to light. When in a solution, Zotepine can experience significant degradation upon irradiation. researchgate.net One study noted a 25% degradation of Zotepine in solution within three hours of exposure to light. researchgate.net In its solid state, Zotepine is more resistant to fluorescent light but shows susceptibility to sunlight, with a 2.3% degradation observed after eight hours. nih.gov The development of photocatalysis has been suggested as a promising method for the degradation of psychotropic drugs like Zotepine, potentially offering more effective results than regular photolysis. researchgate.net
Thermal Transformations: Thermal degradation studies are crucial for understanding the stability of Zotepine at elevated temperatures. During forced degradation studies, Zotepine was found to degrade under thermal stress. researchgate.net A specific study on thermal degradation showed approximately 4.45% degradation when Zotepine was subjected to heat. impactfactor.orgresearchgate.net This susceptibility to thermal degradation necessitates careful temperature control during the final stages of synthesis and in the storage of the final product.
The following table summarizes the degradation of Zotepine under different stress conditions.
| Stress Condition | Form | Degradation | Reference |
| Photolytic | Solution | 25% in 3 hours | researchgate.net |
| Photolytic (Sunlight) | Solid | 2.3% in 8 hours | nih.gov |
| Thermal | - | ~4.45% | impactfactor.orgresearchgate.net |
| Acidic | - | Significant | researchgate.net |
| Oxidative | - | Significant | researchgate.net |
| Basic | - | Stable | researchgate.net |
| Neutral | - | Stable | researchgate.net |
Specific Synthetic Pathways to Zotepine Analogs and Derivatives
The synthesis of analogs and derivatives of Zotepine often involves modifications of the core dibenzothiepine structure. These modifications aim to explore structure-activity relationships and potentially develop compounds with improved properties.
Research into the synthesis of dibenzothiepine derivatives has utilized various synthetic methodologies. Palladium-catalyzed reactions, such as the Mizoroki–Heck cyclisation of diaryl thioethers and double amination reactions, have been employed for the construction of the dibenzothiepine and related azepine cores. shd.org.rs For instance, new pyridobenzazepine and pyridobenzothiepine derivatives have been synthesized through palladium-catalyzed C–N and C–S bond formation. shd.org.rs
One common approach to creating derivatives involves the synthesis of N-oxides. The tertiary phase 1 N-oxides of Zotepine have been synthesized and studied for their oxidant properties. researchgate.netthieme-connect.com These N-oxides can be prepared through the oxidation of the parent compound. researchgate.net Additionally, the synthesis of other derivatives, such as those with modified side chains or substitutions on the dibenzothiepine ring system, is an active area of research to explore new therapeutic agents. researchgate.netacs.orgnih.gov
Exploration of Protecting Group Strategies in Zotepine Synthesis
In the multi-step synthesis of complex molecules like Zotepine and its derivatives, protecting groups are essential to mask reactive functional groups and allow for selective transformations at other sites. chemistrytalk.orgjocpr.com While specific protecting group strategies for the synthesis of Zotepine itself are not extensively detailed in the provided results, general principles of protecting group chemistry are applicable.
The choice of a protecting group depends on its stability to various reaction conditions and the ease of its removal. chemistrytalk.org For example, in syntheses involving amines, protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are commonly used. organic-chemistry.org The selection of an appropriate protecting group is crucial to prevent unwanted side reactions and to ensure high yields of the desired product. organic-chemistry.orgpeptide.com Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, allow for the sequential modification of a molecule with multiple reactive sites. jocpr.comorganic-chemistry.org
Chiral Synthesis and Resolution Techniques for Zotepine
Zotepine itself is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, chiral synthesis or resolution techniques are not applicable to the parent compound.
However, the synthesis of chiral derivatives of Zotepine is a possibility. Should a chiral center be introduced into the Zotepine structure, for example, through the modification of the side chain or the dibenzothiepine core, methods of asymmetric synthesis would become relevant. eurekalert.org These methods aim to produce a single enantiomer of a chiral molecule. eurekalert.org If a racemic mixture of a chiral Zotepine derivative were synthesized, resolution techniques such as chiral chromatography or enzymatic kinetic resolution could be employed to separate the enantiomers. thieme-connect.comscielo.br For instance, in a related system, diastereomeric conformers resulting from a chiral axis and a chiral S-oxide were successfully separated by preparative HPLC. thieme-connect.com
Optimization of Synthetic Routes for this compound
Optimization of the synthetic route for Zotepine is crucial for improving yield, reducing costs, and ensuring the process is scalable and environmentally friendly. preprints.org Research has focused on developing and validating analytical methods to quantify Zotepine and its impurities, which is an essential part of process optimization. impactfactor.orgresearchgate.net
One area of optimization involves improving the formulation of Zotepine to enhance its bioavailability. researchgate.netresearchgate.net For example, the development of self-microemulsifying drug delivery systems (SMEDDS) has been explored to improve the dissolution rate of the poorly soluble Zotepine. researchgate.net
Another aspect of optimization is the development of efficient and stable crystalline forms of the drug. The hydrochloride salt of Zotepine has been shown to have better dissolution properties compared to the free base, which can positively impact its bioavailability. google.com Furthermore, the use of modern synthetic methodologies, such as those employing palladium catalysts, can lead to more efficient and selective syntheses of the dibenzothiepine core structure. shd.org.rs The application of artificial intelligence and machine learning is also an emerging strategy to predict optimal reaction conditions and identify novel, more efficient synthetic pathways. preprints.org
Compound Names
| Chemical Formula | Common Name |
| This compound | Zotepine |
Structural Elucidation and Spectroscopic Characterization of C23h20brcln4o4
Spectroscopic Techniques for Comprehensive Structural Elucidation
Modern organic chemistry relies on a suite of powerful spectroscopic tools to probe molecular structures. For C23H20BrClN4O4, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational/electronic spectroscopies (IR/UV-Vis) are indispensable for a full characterization.
NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H-NMR Spectroscopy: Proton NMR provides detailed information about the chemical environment, quantity, and connectivity of hydrogen atoms. The ¹H-NMR spectrum of this compound reveals distinct signals corresponding to aromatic, vinylic, and aliphatic protons. Key assignments include signals for the protons on the substituted phenyl ring, the phenoxy group, the pyrazolopyrimidine core, and the acrylamide (B121943) moiety. The integration of these signals confirms the presence of the 20 hydrogen atoms stipulated by the molecular formula.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.35 | s | 1H | Amide N-H |
| 8.51 | s | 1H | Aromatic C-H (pyrazolopyrimidine) |
| 8.23 | s | 1H | Aromatic C-H (pyrazole) |
| 7.50 - 7.65 | m | 3H | Aromatic C-H (phenoxy & phenyl) |
| 7.15 - 7.30 | m | 4H | Aromatic C-H (phenoxy & phenyl) |
| 6.80 - 6.95 | m | 1H | Vinylic C-H (acrylamide) |
| 6.10 - 6.25 | dd | 1H | Vinylic C-H (acrylamide) |
| 5.70 - 5.80 | dd | 1H | Vinylic C-H (acrylamide) |
| 4.20 - 4.80 | m | 3H | Piperidine (B6355638) C-H |
| 3.20 - 3.40 | m | 2H | Piperidine C-H |
| 1.80 - 2.20 | m | 4H | Piperidine C-H |
¹³C-NMR Spectroscopy: Carbon NMR complements the proton data by identifying all unique carbon environments within the molecule. The spectrum for this compound shows signals for the amide carbonyl carbon, aromatic and vinylic sp² carbons, and aliphatic sp³ carbons of the piperidine ring. The presence of 23 distinct signals confirms the carbon count.
2D-NMR Spectroscopy: Two-dimensional NMR experiments are crucial for establishing connectivity. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton (¹H-¹H) coupling networks, confirming adjacent protons in the piperidine ring and the acrylamide group. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra.
Mass spectrometry provides the exact molecular weight and, through high-resolution analysis, the elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): Using a soft ionization technique like Electrospray Ionization (ESI), HRMS provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion. For this compound, the protonated molecule [M+H]⁺ is observed. The measured mass is compared to the calculated theoretical mass, with a deviation of less than 5 ppm providing strong evidence for the proposed molecular formula. The characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) is a key diagnostic feature.
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive [M+H]⁺ |
| Calculated m/z | 543.0489 |
| Observed m/z | 543.0485 |
| Deviation (ppm) | -0.7 |
LC-MS and Fragmentation (MS/MS): Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection capabilities of MS. This is useful for analyzing the purity of the sample before structural analysis. Furthermore, tandem mass spectrometry (MS/MS) can be performed on the parent ion ([M+H]⁺). By inducing fragmentation, a characteristic pattern is produced that offers structural insights. Key fragments for this compound would include those corresponding to the cleavage of the amide bond or the ether linkage, helping to confirm the connectivity of the major structural subunits.
These techniques probe the vibrational and electronic properties of the molecule, respectively, providing rapid confirmation of key functional groups and conjugated systems.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays key absorption bands that confirm its structural features.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 | N-H Stretch | Secondary Amide |
| ~1680 | C=O Stretch (Amide I) | α,β-Unsaturated Amide |
| ~1620 | C=C Stretch | Alkene / Aromatic Ring |
| ~1530 | N-H Bend (Amide II) | Secondary Amide |
| ~1250 | C-O-C Stretch (Aryl Ether) | Aryl Ether |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic conjugation within the molecule. This compound contains multiple chromophores, including the pyrazolopyrimidine system and substituted aromatic rings, linked in a conjugated fashion. This extensive π-system results in strong absorption in the UV region, typically showing one or more maxima (λ_max) between 250-350 nm, corresponding to π→π* electronic transitions.
Integrated Spectroscopic Approaches for this compound Structure Confirmation
While each spectroscopic technique provides valuable data, the definitive confirmation of the structure of this compound relies on the integration of all results. The process is a logical puzzle-solving exercise:
HRMS establishes the correct molecular formula, this compound.
IR Spectroscopy confirms the presence of critical functional groups: an amide (N-H and C=O stretches), an aryl ether (C-O stretch), and aromatic/alkene systems (C=C stretches).
¹³C-NMR verifies the count of 23 carbon atoms and categorizes them into carbonyl, sp², and sp³ types.
¹H-NMR identifies all distinct proton environments and their relative numbers.
2D-NMR (COSY and HSQC) connects the framework, establishing which protons are coupled to each other and which protons are attached to which carbons. This allows for the precise assembly of the piperidine, acrylamide, phenoxy, and pyrazolopyrimidine fragments into the final, correct structure.
The complete and consistent dataset from these orthogonal techniques leaves no ambiguity as to the constitution and connectivity of the molecule this compound.
Advanced Methods for Purity and Stereochemical Assessment of this compound
Beyond confirming the molecular structure, it is critical to assess the purity and stereochemical integrity of the compound, as this compound possesses a single stereocenter on the piperidine ring.
Purity Assessment: High-Performance Liquid Chromatography (HPLC), typically using a UV detector, is the gold standard for determining chemical purity. The compound is analyzed on a reverse-phase column (e.g., C18) with a mobile phase, often a gradient of acetonitrile (B52724) and water. A pure sample will exhibit a single major peak in the chromatogram. Purity is quantified as the area percentage of this peak relative to the total area of all peaks, with values >99% being common for analytical standards.
Stereochemical Assessment: Since this compound is a chiral molecule, it is essential to confirm its enantiomeric purity. This is achieved using a specialized technique, most commonly Chiral HPLC . This method employs a chiral stationary phase (CSP) that can differentiate between the two enantiomers ((R) and (S)). When a sample is analyzed, the two enantiomers will have different retention times, appearing as two separate peaks. By comparing the chromatogram of the sample to that of a racemic standard, the enantiomeric excess (e.e.) can be precisely calculated, confirming that the material consists of a single, desired enantiomer.
Table of Mentioned Compounds
| Compound Name/Formula | Role in Article |
|---|---|
| This compound | The primary subject of the article |
| Acetonitrile | Component of HPLC mobile phase |
Reaction Mechanisms Involving C23h20brcln4o4
Mechanistic Investigations of C23H20BrClN4O4 Synthesis Pathways
The synthesis of Chlorantraniliprole is a multi-step process that has been the subject of detailed mechanistic studies to enhance efficiency and yield. The core of its synthesis involves the formation of key amide and pyrazole-carboxamide bonds.
Elementary Steps and Transition State Analysis
The synthesis of Chlorantraniliprole typically involves the reaction between 2-amino-5-chloro-N,3-dimethylbenzamide and 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. The key step is the amide bond formation.
The reaction proceeds through a series of elementary steps:
Activation of the Carboxylic Acid: The carboxylic acid is often activated to a more reactive species, such as an acyl chloride or by using coupling agents. This activation step is crucial for facilitating the subsequent nucleophilic attack.
Nucleophilic Attack: The amino group of 2-amino-5-chloro-N,3-dimethylbenzamide acts as a nucleophile, attacking the activated carbonyl carbon of the pyrazole-carboxylic acid derivative.
Formation of a Tetrahedral Intermediate: This nucleophilic attack leads to the formation of a transient tetrahedral intermediate.
Proton Transfer and Elimination: A proton transfer occurs, followed by the elimination of a leaving group (e.g., a chloride ion if an acyl chloride is used, or byproducts from the coupling agent), resulting in the formation of the final amide bond.
Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), helps in understanding the energy barriers of these steps. These studies focus on the geometry and energy of the transition state for the nucleophilic attack and the collapse of the tetrahedral intermediate, which are often the highest energy points along the reaction coordinate.
Kinetic Studies and Rate-Determining Steps
Kinetic studies are essential for identifying the rate-determining step of the synthesis. For the amidation reaction, the rate is often dependent on the concentrations of both the amine and the activated carboxylic acid derivative.
The rate-determining step in the synthesis of Chlorantraniliprole is typically the nucleophilic attack of the amine on the activated carboxylic acid. The energy barrier for the formation of the tetrahedral intermediate is significant. Factors that can influence the reaction rate include the nature of the solvent, the type of activating agent used, and the temperature.
| Factor | Effect on Reaction Rate |
| Solvent Polarity | Aprotic polar solvents can stabilize the charged intermediates and transition states, often increasing the reaction rate. |
| Activating Agent | More efficient activating agents lower the activation energy for the nucleophilic attack, leading to a faster reaction. |
| Temperature | Increasing the temperature generally increases the reaction rate by providing more kinetic energy to overcome the activation barrier. |
Proposed Mechanisms for this compound Transformations
Chlorantraniliprole can undergo various transformations in the environment, such as hydrolysis and photolysis. Understanding the mechanisms of these degradation pathways is critical for assessing its environmental impact.
Electron Transfer Pathways and Radical Intermediates
Under photolytic conditions (exposure to sunlight), Chlorantraniliprole can undergo degradation. The proposed mechanism often involves the absorption of UV light, leading to the excitation of the molecule to a higher energy state. This excited state can then undergo several transformations.
One proposed pathway involves the homolytic cleavage of the C-Br or C-Cl bonds, leading to the formation of radical intermediates. These highly reactive radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction from solvent molecules or reaction with molecular oxygen, leading to a cascade of degradation products. Electron transfer processes can also occur, where the excited molecule either donates or accepts an electron to or from other molecules in the environment, forming radical ions that are subsequently transformed.
Acid-Base Catalysis in this compound Reactions
The hydrolysis of the amide bond in Chlorantraniliprole is a key degradation pathway in aqueous environments and can be subject to acid-base catalysis.
Acid Catalysis: Under acidic conditions, the carbonyl oxygen of the amide group can be protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. Subsequent proton transfers and elimination of the amine lead to the cleavage of the amide bond.
Base Catalysis: Under basic conditions, a hydroxide (B78521) ion can directly attack the carbonyl carbon of the amide group in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, with the departing amine anion being protonated by water to form the amine and regenerate the hydroxide catalyst.
The rate of hydrolysis is therefore highly dependent on the pH of the surrounding medium.
Stereochemical Outcomes and Mechanistic Implications of Reactions involving this compound
Chlorantraniliprole possesses a chiral center, leading to the possibility of different stereoisomers. However, the commercial product is a racemate. The reactions involved in its synthesis and degradation can have stereochemical implications.
The primary amide bond formation in the synthesis does not typically create a new stereocenter. The stereochemistry of the final product is determined by the starting materials. If racemic starting materials are used, a racemic product will be formed.
Theoretical and Computational Chemistry Studies of C23h20brcln4o4
Quantum Chemical Calculations for C23H20BrClN4O4
Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic behavior of molecules. These methods, rooted in solving the Schrödinger equation, can predict a wide array of molecular properties from first principles. For a molecule like this compound, these calculations can unravel its fundamental electronic structure and reactivity.
The electronic structure of a molecule dictates its chemical and physical properties. An analysis of the electronic structure of this compound would involve mapping the electron density distribution and defining the molecular orbitals (MOs). MO theory provides a delocalized picture of electron distribution, extending over all atoms in the molecule.
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity.
For this compound, the analysis would involve identifying the atomic orbital contributions to the HOMO and LUMO. It is expected that the π-systems of the benzofuro-pyrimidinone core and the phenylamide moiety would feature prominently in the FMOs. The presence of heteroatoms (N, O, Br, Cl) with lone pairs would also significantly influence the orbital energies and local reactivity sites.
Illustrative Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |
|---|---|---|
| LUMO+1 | -1.25 | π* orbitals of the benzamide (B126) ring |
| LUMO | -1.89 | π orbitals of the benzofuro[3,2-d]pyrimidinone system* |
| HOMO | -6.23 | π orbitals of the chlorophenyl ring and lone pair of amide nitrogen |
| HOMO-1 | -6.78 | Lone pair orbitals of the bromine and oxygen atoms |
Note: This data is illustrative and represents typical values that might be obtained from a quantum chemical calculation.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. It is used to investigate the electronic structure of many-body systems by using functionals of the spatially dependent electron density. DFT offers a favorable balance between computational cost and accuracy, making it suitable for a molecule of the size and complexity of this compound.
Applications of DFT for this compound would include:
Geometry Optimization: Determining the most stable three-dimensional structure by finding the minimum on the potential energy surface.
Vibrational Frequency Analysis: Calculating the infrared and Raman spectra to characterize the vibrational modes and confirm the optimized structure as a true energy minimum.
Calculation of Electronic Properties: Predicting properties such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO).
Reactivity Descriptors: Using concepts from conceptual DFT to calculate global and local reactivity indices like electronegativity, hardness, softness, and the Fukui function to predict the most reactive sites for nucleophilic and electrophilic attacks.
The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is crucial for the accuracy of DFT calculations. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are often employed for reliable predictions of molecular properties.
Illustrative DFT-Calculated Properties for this compound
| Property | Calculated Value | Units |
|---|---|---|
| Total Energy | -3456.789 | Hartrees |
| Dipole Moment | 4.56 | Debye |
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -1.92 | eV |
| HOMO-LUMO Gap | 4.33 | eV |
Note: This data is illustrative and represents typical values that might be obtained from a DFT calculation at the B3LYP/6-31G(d) level of theory.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data or empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio method, but it neglects electron correlation.
For a more accurate description of the electronic structure of this compound, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory could be employed. These methods provide a more rigorous treatment of electron correlation but are computationally more demanding. Due to the size of this compound, such high-level calculations would likely be restricted to single-point energy calculations on DFT-optimized geometries to refine the electronic energies and properties. These methods are considered the "gold standard" in quantum chemistry for their accuracy.
Molecular Dynamics Simulations and Conformational Sampling of this compound
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation.
The compound this compound possesses several rotatable single bonds, particularly in the linker between the phenyl ring and the benzamide group. This flexibility gives rise to a complex conformational landscape with multiple energy minima and transition states. Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt and their relative energies.
MD simulations can be used to explore this landscape by sampling a wide range of conformations. By simulating the molecule at a given temperature, it can overcome energy barriers and transition between different conformational states. Analysis of the MD trajectory can identify the most populated and thus most stable conformers in a given environment. This information is crucial for understanding how the molecule might interact with biological targets, as the binding-competent conformation may not be the global minimum energy structure.
The structure and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these effects by explicitly including solvent molecules (e.g., water) in the simulation box.
For this compound, an MD simulation in an aqueous environment could reveal:
Solvation Shell Structure: How water molecules arrange around the solute, particularly around polar groups like the carbonyl and amide functionalities, and the halogen atoms.
Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the molecule and surrounding water molecules.
Conformational Preferences in Solution: The solvent can stabilize certain conformations over others. For instance, a polar solvent might favor more extended conformations where polar groups are exposed, whereas a nonpolar environment might favor more compact structures.
Dynamic Behavior: How the flexibility and internal motions of the molecule are affected by the viscous drag and interactions with the solvent.
These simulations provide a more realistic picture of the molecule's behavior in a biological or chemical system, where it is rarely in the gas phase.
Computational Approaches to Reaction Mechanism Elucidation for this compound
The elucidation of a reaction mechanism involves describing the sequential, step-by-step molecular events that occur during a chemical transformation. mt.com For a molecule with the complexity of this compound, computational chemistry offers powerful tools to postulate and verify potential reaction pathways. mt.com These approaches are critical for designing new catalysts, understanding reactivity, and developing more sustainable chemical processes. nih.govrsc.org By modeling the interactions between atoms and the changes in energy as a reaction progresses, researchers can gain detailed insights into the factors controlling reaction outcomes. rsc.org
Potential Energy Surface Mapping
A cornerstone of computational reaction analysis is the Potential Energy Surface (PES). A PES is a multidimensional mathematical landscape that represents the potential energy of a system, such as a reacting molecule of this compound, as a function of its geometric parameters (e.g., bond lengths and angles). yale.eduumn.edu For a complex molecule, the PES is a high-dimensional "hypersurface". umn.edu By exploring this surface, chemists can identify the most likely paths a reaction will follow.
The key features of a PES include:
Local Minima: These correspond to stable or metastable structures, such as reactants, products, and intermediates.
Saddle Points: These are maximum energy points along a reaction coordinate but minimums in all other directions. youtube.com They represent the transition state of a reaction. youtube.com
The process of PES exploration involves automated algorithms that search for these critical points. scm.com These explorations are often stochastic, meaning they use random displacements to move across the surface and discover new minima and saddle points. scm.com The resulting map provides a comprehensive overview of possible reaction channels, their intermediates, and the energy barriers connecting them.
Table 1: Illustrative Potential Energy Surface Features for a Hypothetical Reaction of this compound This table is a hypothetical representation of data that would be generated from a PES scan.
| Feature | Geometric Coordinates (Selected) | Relative Energy (kcal/mol) | Description |
| Reactant Complex | R(C1-Br) = 1.95 Å, A(C1-C2-N1) = 110° | 0.0 | Initial stable state of this compound and a co-reactant. |
| Transition State 1 | R(C1-Br) = 2.50 Å, A(C1-C2-N1) = 115° | +25.3 | Energy barrier for the initial bond-breaking/forming step. |
| Intermediate | R(C1-Br) = 3.80 Å, R(C2-Nu) = 1.50 Å | -5.2 | A metastable species formed along the reaction path. |
| Transition State 2 | R(C2-Nu) = 1.85 Å, A(N1-C3-C4) = 120° | +15.8 | Energy barrier for a subsequent rearrangement step. |
| Product Complex | R(C1-Br) > 4.0 Å, R(C2-Nu) = 1.45 Å | -20.7 | Final stable state of the products. |
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
Precisely identifying the structure and energy of a transition state (TS) is crucial for understanding reaction kinetics. nih.gov The transition state is the highest point on the minimum energy path between reactants and products and is characterized as a first-order saddle point on the PES. youtube.com Modern computational chemistry employs sophisticated algorithms for the automated localization of transition states. chemrxiv.orgchemrxiv.orgnih.gov These methods can take reactant and product structures as input and efficiently find the connecting TS geometry. chemrxiv.orgchemrxiv.org
Once a potential transition state is located, its identity must be confirmed. This is achieved through Intrinsic Reaction Coordinate (IRC) analysis. scm.comjussieu.fr The IRC method traces the minimum energy path downhill from the transition state in both forward and reverse directions. scm.com A true transition state must connect smoothly to the reactant and product energy minima. jussieu.frresearchgate.net The IRC path is calculated in mass-weighted coordinates, which relates the path to the dynamic motion of the atoms during the reaction. scm.comjussieu.fr
The IRC analysis provides a wealth of information:
Confirmation of the Reaction Path: It verifies that the localized TS connects the intended reactants and products. scm.com
Reaction Coordinate Profile: It generates an energy profile along the reaction coordinate, detailing the energy changes throughout the transformation. numberanalytics.com
Mechanism Insights: The geometric changes along the IRC path reveal the sequence of bond-breaking and bond-forming events. researchgate.netnumberanalytics.com
Table 2: Example of an Intrinsic Reaction Coordinate (IRC) Analysis for a Step in a this compound Reaction This table is a hypothetical representation of data generated from an IRC calculation.
| IRC Point | Reaction Coordinate (amu1/2·bohr) | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., forming bond distance in Å) |
| -3.0 | -3.0 | +5.1 | 2.85 |
| -1.5 | -1.5 | +18.9 | 2.20 |
| 0.0 | 0.0 | +25.3 (Transition State) | 1.85 |
| +1.5 | +1.5 | +17.5 | 1.60 |
| +3.0 | +3.0 | -2.4 | 1.50 |
Development and Application of Novel Computational Algorithms for this compound Systems
The field of computational chemistry is continually evolving, with the development of novel algorithms aimed at increasing speed, accuracy, and the scope of problems that can be addressed. nih.govpreprints.orgamazon.com For complex systems involving molecules like this compound, these advancements are critical. A significant trend is the integration of machine learning (ML) and artificial intelligence (AI) to accelerate tasks such as reaction discovery and mechanism elucidation. nih.govmit.edu
Key areas of algorithm development include:
Automated Reaction Discovery: New software can explore vast chemical reaction networks automatically, proposing novel synthetic routes and identifying unprecedented reaction types. mit.edu
Accelerated Transition State Searching: Python packages like 'TS-tools' facilitate the rapid and automated localization of transition states directly from a simple textual input, significantly lowering the computational barrier for mechanistic studies. chemrxiv.orgchemrxiv.org
Machine Learning for Mechanism Classification: Deep neural networks can be trained on kinetic data to automatically classify the type of reaction mechanism, including complex scenarios involving catalyst activation or deactivation, without requiring manual derivation of rate laws. nih.gov
Enhanced Sampling and Dynamics: Advanced algorithms allow for more efficient exploration of the potential energy surface, enabling the simulation of longer timescale events and providing a more complete picture of reaction dynamics.
These novel algorithms are not only making computational studies more accessible but are also pushing the boundaries of what can be predicted, moving the field towards the de novo design of reactions and catalysts. nih.gov The application of such tools to the this compound system would enable a deep, predictive understanding of its chemical reactivity.
Table 3: Comparison of Computational Algorithm Performance (Illustrative) This table provides a hypothetical comparison of different algorithmic approaches for a computational task related to this compound.
| Algorithm Type | Task | Relative Computational Cost | Success Rate / Accuracy | Key Advantage |
| Traditional TS Search | Transition State Localization | High | ~70-80% | High accuracy with appropriate theory level. |
| Automated (e.g., TS-tools) | Transition State Localization | Low to Medium | >90% chemrxiv.orgchemrxiv.org | High throughput and ease of use. chemrxiv.orgchemrxiv.org |
| Manual Kinetic Modeling | Mechanism Elucidation | Medium (human time intensive) | Varies | Provides detailed rate law information. rsc.org |
| Machine Learning Model | Mechanism Classification | Low (after training) | High nih.gov | Automates interpretation of kinetic data. nih.gov |
Q & A
Q. How should conflicting crystallographic data (e.g., space group discrepancies) for this compound be addressed?
- Methodological Answer: Re-determine crystal structure with high-resolution synchrotron data. Compare packing motifs via Mercury software. Validate hydrogen-bonding networks using Hirshfeld surface analysis. Discuss thermal motion (B-factors) and disorder in the refinement report .
Ethical and Methodological Considerations
Q. What protocols ensure ethical use of secondary data (e.g., spectral libraries, biological datasets) in this compound research?
- Methodological Answer: Cite original sources per ACS Style Guide. Obtain written permissions for reused figures/data. Verify dataset licenses (CC BY, Open Data Commons). Disclose conflicts of interest (e.g., funding from synthetic labs) .
Q. How can researchers mitigate bias in interpreting in vitro efficacy data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
